molecular formula C20H28O B12572979 3,6-Di-tert-butyl-2-ethoxynaphthalene CAS No. 194027-38-8

3,6-Di-tert-butyl-2-ethoxynaphthalene

Cat. No.: B12572979
CAS No.: 194027-38-8
M. Wt: 284.4 g/mol
InChI Key: WPDPWFAVCHPKQC-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-2-ethoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of two tert-butyl groups and an ethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-2-ethoxynaphthalene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction . Specifically, the synthesis can be carried out by reacting 3,6-Di-tert-butyl-2-hydroxynaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-2-ethoxynaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-2-ethoxynaphthalene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes . It may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Di-tert-butyl-2-ethoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to hydroxyl or other substituents, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

194027-38-8

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

3,6-ditert-butyl-2-ethoxynaphthalene

InChI

InChI=1S/C20H28O/c1-8-21-18-13-14-9-10-16(19(2,3)4)11-15(14)12-17(18)20(5,6)7/h9-13H,8H2,1-7H3

InChI Key

WPDPWFAVCHPKQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(C=CC2=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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